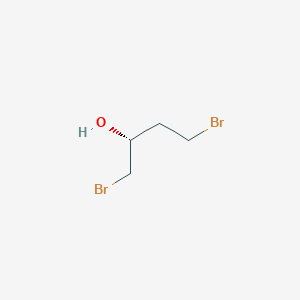

(R)-1,4-dibromobutan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8Br2O |

|---|---|

Molecular Weight |

231.91 g/mol |

IUPAC Name |

(2R)-1,4-dibromobutan-2-ol |

InChI |

InChI=1S/C4H8Br2O/c5-2-1-4(7)3-6/h4,7H,1-3H2/t4-/m1/s1 |

InChI Key |

PSSRAPMBSMSACN-SCSAIBSYSA-N |

Isomeric SMILES |

C(CBr)[C@H](CBr)O |

Canonical SMILES |

C(CBr)C(CBr)O |

Origin of Product |

United States |

Stereochemical Attributes and Enantiomeric Control of R 1,4 Dibromobutan 2 Ol

Fundamental Chirality and Enantiomerism of (R)-1,4-Dibromobutan-2-ol

This compound is a chiral molecule due to the presence of a stereocenter, also known as a chiral center. libretexts.orglibretexts.org This stereocenter is located at the second carbon atom (C2) of the butane (B89635) chain. A carbon atom is considered a chiral center when it is bonded to four different and distinct groups of atoms. libretexts.org In the case of this compound, the C2 atom is attached to a hydrogen atom (-H), a hydroxyl group (-OH), a bromomethyl group (-CH2Br), and a 2-bromoethyl group (-CH2CH2Br). The presence of this single chiral center is sufficient to make the entire molecule chiral. libretexts.org

Chiral molecules are characterized by their property of being non-superimposable on their mirror images. libretexts.org This means that if you were to create a mirror image of an this compound molecule, you would not be able to place it on top of the original molecule so that all the atoms align perfectly. libretexts.orglibretexts.org These non-superimposable mirror images are known as enantiomers. libretexts.org Therefore, this compound has a corresponding enantiomer, which is (S)-1,4-dibromobutan-2-ol.

Enantiomers have identical physical properties such as melting point, boiling point, and density. libretexts.org However, they differ in their interaction with plane-polarized light. libretexts.org One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, denoted by (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, denoted by (-)) to an equal extent. The "R" in this compound refers to the specific spatial arrangement of the four groups around the chiral center, as determined by the Cahn-Ingold-Prelog priority rules.

The existence of stereoisomers is a critical aspect of organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active compounds, as different enantiomers of a molecule can have vastly different biological activities. researchgate.net

Table 1: Properties of 1,4-Dibromo-2-butanol

| Property | Value |

| Molecular Formula | C4H8Br2O |

| Molecular Weight | 231.914 g/mol |

| CAS Registry Number | 19398-47-1 |

| Density | 2.001 g/mL at 25 °C |

| Boiling Point | 114-115 °C/13 mmHg |

| Refractive Index (n20/D) | 1.544 |

Note: The data in this table represents the properties of the racemic mixture of 1,4-dibromo-2-butanol. nist.gov

Methodologies for Enantiomeric Excess Determination in this compound and Its Derivatives

Determining the enantiomeric excess (ee) is crucial in asymmetric synthesis to quantify the purity of the desired enantiomer in a mixture. Enantiomeric excess is a measure of the difference in the amount of one enantiomer compared to the other and is typically expressed as a percentage. youtube.com Several analytical techniques can be employed to determine the enantiomeric excess of this compound and its derivatives.

One of the most common and powerful methods is chiral chromatography . mdpi.com This technique involves the use of a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). The CSP interacts differently with the two enantiomers, leading to their separation. By analyzing the resulting chromatogram, the relative amounts of the (R) and (S) enantiomers can be determined, and the enantiomeric excess can be calculated.

Vibrational optical activity (VOA) techniques, such as vibrational circular dichroism (VCD) and Raman optical activity (ROA), have also emerged as powerful tools for determining enantiomeric excess. mdpi.comchemrxiv.org These spectroscopic methods measure the differential interaction of left and right circularly polarized light with chiral molecules. The intensity of the VOA signal is directly proportional to the enantiomeric excess. mdpi.com Recent advancements have shown that ROA can be used for at-line determination of enantiomeric excess in multi-component chiral samples with high accuracy. chemrxiv.org

For derivatives of this compound, circular dichroism (CD) spectroscopy can be a valuable tool. bohrium.com By training multivariate regression models with a series of CD spectra, it is possible to predict the complete speciation of stereoisomers and accurately determine the enantiomeric and diastereomeric excess without the need for chromatographic separation. bohrium.com

Nuclear Magnetic Resonance (NMR) spectroscopy can also be adapted for enantiomeric excess determination through the use of chiral solvating agents or chiral derivatizing agents. These agents interact with the enantiomers to form diastereomeric complexes or derivatives that have distinct NMR spectra, allowing for their quantification.

The choice of method depends on factors such as the specific derivative, the required accuracy, and the available instrumentation.

Table 2: Comparison of Methods for Enantiomeric Excess Determination

| Method | Principle | Advantages | Limitations |

| Chiral Chromatography (GC/HPLC) | Differential interaction with a chiral stationary phase. | High accuracy and resolution. | Requires specialized columns; can be time-consuming. mdpi.com |

| Raman Optical Activity (ROA) | Differential Raman scattering of circularly polarized light. | Non-destructive; can be used for in-flow measurements. chemrxiv.org | Weaker signal than parent Raman scattering. mdpi.com |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | Sensitive to stereostructure. | Can be less sensitive than chromatography for some compounds. |

| Circular Dichroism (CD) | Differential absorption of circularly polarized UV-Vis light. | Rapid analysis; can be used for high-throughput screening. bohrium.com | Requires a chromophore near the stereocenter. |

| NMR with Chiral Auxiliaries | Formation of diastereomeric species with distinct NMR signals. | Utilizes standard NMR instrumentation. | Requires the use of and potential reaction with chiral agents. |

Principles of Stereochemical Control in Reactions Involving this compound

The stereochemistry of this compound plays a pivotal role in controlling the stereochemical outcome of reactions in which it participates. The chiral center at C2 can direct the approach of reagents, leading to the preferential formation of one stereoisomer over another. This principle is fundamental to asymmetric synthesis.

One key aspect of stereochemical control is the potential for neighboring group participation . In substitution reactions, the hydroxyl group or the bromine atoms can act as internal nucleophiles, influencing the stereochemistry at the reacting center. For instance, in the conversion of optically active 3-bromo-2-butanol to 2,3-dibromobutane, the neighboring bromine atom participates in the reaction, leading to a bromonium ion intermediate. study.com The subsequent attack by a bromide ion occurs with a specific stereochemistry, which can result in either retention or inversion of configuration, depending on the reaction pathway. study.comyoutube.com

In reactions where this compound is used as a chiral starting material, its inherent chirality can be transferred to the product. This is a common strategy in the synthesis of enantiomerically pure compounds. For example, the chiral center can direct the stereoselective addition of a nucleophile to a prochiral center within the molecule or in another reactant.

The stereochemical outcome of reactions involving chiral molecules can also be influenced by the choice of reagents and reaction conditions. For example, in the rhodium-catalyzed 1,4-addition of organoboron reagents to electron-deficient alkenes, the use of chiral ligands is crucial for achieving high enantioselectivity. researchgate.net Similarly, enzymatic reactions, such as lipase-catalyzed hydrolysis, can exhibit high regio- and enantioselectivity, providing a powerful tool for the preparation of enantiomerically enriched compounds like (R)-4-chloro-2-butanol. nih.gov

Furthermore, remote functional groups can exert stereochemical control. Studies on intramolecular reactions of chiral allylsilanes have shown that a benzyloxy group positioned gamma to the silicon moiety can reverse the diastereoselectivity of the reaction. nih.gov This is attributed to the neighboring group interacting with a transient cationic species, leading to the thermodynamically favored product. nih.gov

Understanding these principles of stereochemical control is essential for designing synthetic routes that yield products with the desired stereochemistry.

Advanced Methodologies for the Enantioselective Synthesis of R 1,4 Dibromobutan 2 Ol

Direct Enantioselective Synthetic Routes to (R)-1,4-dibromobutan-2-ol

Direct enantioselective methods aim to create the desired stereocenter in a single key step from a prochiral precursor, offering high atom economy and efficiency. These strategies primarily involve catalysis, whether by biological systems (enzymes) or by synthetic chiral metal complexes.

Biocatalysis has emerged as a powerful tool for asymmetric synthesis due to the high enantioselectivity, mild reaction conditions, and environmental compatibility of enzymes. magtech.com.cnresearchgate.net The production of chiral haloalcohols like this compound can be achieved through several enzymatic strategies, most notably the asymmetric reduction of prochiral ketones and the enantioselective ring-opening of epoxides.

Alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) are widely used for the stereoselective reduction of ketones. nih.gov In a hypothetical synthesis of this compound, the prochiral ketone 1,4-dibromobutan-2-one (B6202818) would be reduced. By selecting an appropriate enzyme that follows the Prelog rule, the carbonyl group can be reduced to the corresponding (R)-alcohol with high enantiomeric excess (ee). These reactions often employ a cofactor regeneration system, such as using glucose and glucose dehydrogenase, to make the process economically viable. nih.govnih.gov

Another significant biocatalytic route involves halohydrin dehalogenases (HHDHs). These enzymes catalyze the reversible ring-opening of epoxides with various nucleophiles, including halide ions. researchgate.net Starting with a prochiral epoxide, an HHDH can catalyze an enantioselective ring-opening to yield a chiral haloalcohol. This approach provides a direct path to enantiopure building blocks. researchgate.net

Table 1: Overview of Biocatalytic Methods for Chiral Alcohol Synthesis

| Enzyme Class | Reaction Type | Substrate Example | Product Configuration | Typical Enantiomeric Excess (ee) |

| Ketoreductase (KRED) | Asymmetric Reduction | 1,4-Dibromobutan-2-one | (R) or (S) | >99% |

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | 4-Chloroacetoacetate | (S)-4-chloro-3-hydroxybutyrate | >99.5% nih.gov |

| Halohydrin Dehalogenase (HHDH) | Epoxide Ring-Opening | Prochiral Epoxide | (R) or (S) | High |

| Lipase (B570770) | Acylation/Hydrolysis | Racemic Haloalcohol | Kinetic Resolution | >95% researchgate.net |

Parallel to biocatalysis, asymmetric metal-based catalysis provides a robust platform for enantioselective synthesis. beilstein-journals.org The most common strategy for producing chiral alcohols is the asymmetric hydrogenation or transfer hydrogenation of the corresponding prochiral ketone.

Noyori's asymmetric transfer hydrogenation is a well-established method that uses a ruthenium catalyst complexed with a chiral diamine ligand to reduce ketones to alcohols with exceptional enantioselectivity. nih.gov Applying this to the synthesis of this compound, the precursor 1,4-dibromobutan-2-one could be reduced using an (S,S)-configured catalyst to yield the desired (R)-alcohol. This method is valued for its operational simplicity and high efficiency. nih.gov Other transition metals, such as rhodium and iridium, when coordinated with chiral ligands like BINAP, are also effective for the asymmetric hydrogenation of ketones, providing access to either enantiomer of the alcohol by selecting the appropriate ligand chirality. researchgate.net

Table 2: Asymmetric Catalytic Reduction of Prochiral Ketones

| Catalyst System | Ligand Type | Reaction Type | Typical Substrate | Enantiomeric Excess (ee) |

| RuCl(S,S)-Tsdpen | Chiral Diamine | Transfer Hydrogenation | Aromatic/Aliphatic Ketones | 97-99% nih.gov |

| Rh(I)-BINAP | Chiral Diphosphine | Hydrogenation | Functionalized Ketones | >95% |

| CuCl/(R)-BINAP | Chiral Diphosphine | Hydrosilylation | Benzocyclobutenone | 88% nih.gov |

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, having served its purpose. This strategy is a reliable method for achieving high levels of stereocontrol. sigmaaldrich.comresearchgate.net

For the synthesis of this compound, one could envision a strategy starting with a precursor like 3-bromopropionic acid. This acid could be attached to a chiral auxiliary, such as an Evans oxazolidinone. The resulting imide can undergo diastereoselective reactions. For instance, conversion to a ketone followed by a diastereoselective reduction, where the bulky auxiliary blocks one face of the molecule, would lead to the formation of the desired alcohol stereocenter. The final steps would involve the cleavage of the auxiliary, which can often be recovered and reused, and subsequent chemical modification to yield the final product.

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism |

| Evans Oxazolidinones | Aldol reactions, Alkylations, Reductions | Steric hindrance directs incoming reagents. |

| Camphorsultam | Diels-Alder reactions, Conjugate additions | Steric shielding of one enolate face. |

| Pseudoephedrine Amides | Alkylations of α-carbon | Forms a rigid chelated enolate. wikipedia.org |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Alkylation of aldehydes/ketones | Forms chiral hydrazones. |

Kinetic and Dynamic Kinetic Resolution Techniques Applied to Racemic 1,4-Dibromobutan-2-ol

Resolution techniques are used to separate a racemic mixture of enantiomers. While classical resolution relies on the physical separation of diastereomeric salts, kinetic and dynamic kinetic resolutions utilize differences in reaction rates.

In a kinetic resolution (KR), the enantiomers of a racemic starting material react with a chiral catalyst or reagent at different rates. wikipedia.org For racemic 1,4-dibromobutan-2-ol, a lipase-catalyzed acylation is a common strategy. researchgate.net For example, using an enzyme like Candida antarctica lipase B (CALB) and an acyl donor like vinyl acetate (B1210297), one enantiomer (e.g., the (S)-enantiomer) will be acylated much faster than the other. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted this compound and the acylated (S)-enantiomer, both with high enantiomeric excess. The maximum theoretical yield for the desired enantiomer in a classic KR is 50%. wikipedia.org

Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of KR. wikipedia.org DKR combines the selective reaction of one enantiomer with an in situ racemization of the unreacted enantiomer. This converts the slower-reacting enantiomer into the faster-reacting one as the reaction proceeds, enabling a theoretical yield of up to 100% of a single enantiomeric product. wikipedia.org For racemic 1,4-dibromobutan-2-ol, a DKR process could pair a lipase (for selective acylation) with a ruthenium catalyst (for racemization of the alcohol). wikipedia.org As the lipase selectively acylates the (S)-alcohol, the ruthenium complex would continuously racemize the remaining (R)-alcohol, constantly replenishing the substrate for the enzyme. This would ultimately convert the entire racemic starting material into a single enantiomer of the acylated product, which can then be deprotected to yield this compound.

Table 4: Comparison of Resolution Techniques for Racemic 1,4-Dibromobutan-2-ol

| Technique | Description | Catalysts/Reagents | Max. Theoretical Yield | Product(s) |

| Kinetic Resolution (KR) | Enantiomers react at different rates. | Lipase (e.g., CALB), Acyl donor | 50% | Enantioenriched (R)-alcohol and (S)-acetate |

| Dynamic Kinetic Resolution (DKR) | Selective reaction combined with in situ racemization. | Lipase + Ru-complex (e.g., Noyori catalyst) | 100% | Single enantiomer of the acetate product |

Mechanistic Insights into the Reactivity of R 1,4 Dibromobutan 2 Ol

Nucleophilic Substitution Reactions Involving (R)-1,4-Dibromobutan-2-ol

The presence of two bromine atoms, which are excellent leaving groups, makes this compound highly susceptible to nucleophilic substitution reactions. These reactions can proceed via different mechanisms, primarily the SN1 and SN2 pathways, with distinct stereochemical and regiochemical outcomes.

Stereochemical Course of SN1 and SN2 Pathways

The stereochemistry of substitution reactions involving this compound is dictated by the reaction mechanism and the site of nucleophilic attack.

SN1 Pathway : The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process that proceeds through a carbocation intermediate. chemicalnote.com This pathway is favored for tertiary alkyl halides because they can form stable carbocations. youtube.commasterorganicchemistry.com SN1 reactions are highly unlikely at the primary C1 and C4 positions of this compound due to the high instability of primary carbocations. chemistrysteps.com If the hydroxyl group at C2 were converted into a good leaving group, a substitution reaction at this secondary carbon could potentially proceed via an SN1 mechanism. In such a case, the intermediate secondary carbocation would be planar, allowing the nucleophile to attack from either face. quora.comyoutube.com This would result in a mixture of products with both retention and inversion of configuration, leading to a racemic or nearly racemic mixture. chemicalnote.commasterorganicchemistry.com

Interactive Table 1: Stereochemical Outcomes in Nucleophilic Substitution

| Reaction Site | Favored Pathway | Mechanism | Stereochemical Outcome at C2 | Product Nature |

|---|---|---|---|---|

| C1 or C4 | SN2 | Concerted, backside attack | Retention of configuration | Optically active |

| C2 (OH modified) | SN1 | Stepwise, carbocation intermediate | Racemization (Inversion + Retention) | Racemic mixture |

Regioselectivity and Site-Specific Transformations

This compound possesses two distinct primary C-Br bonds at positions 1 and 4, leading to questions of regioselectivity. The C1-Br bond is in proximity to the electron-withdrawing hydroxyl group at C2, which can influence its electrophilicity. This electronic effect may differentiate its reactivity from the C4-Br bond.

A significant regioselective transformation is the potential for intramolecular cyclization. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking either C1 or C4. Attack at C1 would result in the formation of a substituted oxetane (B1205548) (a four-membered ring), while attack at C4 would yield a substituted tetrahydrofuran (B95107) (a five-membered ring). Due to the greater thermodynamic stability of five-membered rings compared to four-membered rings, the formation of (R)-3-bromomethyl-tetrahydrofuran is the more probable outcome.

Elimination Reactions of this compound and Olefin Formation

Elimination reactions provide a route to synthesize alkenes from alkyl halides. libretexts.org For this compound, these reactions can also proceed through different mechanisms, primarily E1 and E2, depending on the reaction conditions. chemistrysteps.com

Detailed Mechanistic Studies of E1 and E2 Pathways

E2 Pathway : The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process that requires a strong base. msu.edumasterorganicchemistry.com The base abstracts a proton from a carbon adjacent (beta) to the leaving group, leading to the simultaneous formation of a pi bond and departure of the leaving group. masterorganicchemistry.com

Elimination involving C4-Br : A strong base can abstract a beta-hydrogen from C3, leading to the elimination of HBr and the formation of a double bond between C3 and C4. This pathway would produce (R)-4-bromobut-3-en-2-ol, preserving the stereocenter at C2.

Elimination involving C1-Br : Elimination of HBr across C1 and C2 would require the removal of the hydrogen from C2. This would result in the formation of 4-bromobut-1-en-2-ol and the destruction of the chiral center.

E1 Pathway : The E1 (Elimination Unimolecular) mechanism is a multi-step process that begins with the formation of a carbocation intermediate, identical to the first step of an SN1 reaction. masterorganicchemistry.com This is followed by the removal of a beta-proton by a weak base (often the solvent) to form an alkene. chemistrysteps.comyoutube.com As with the SN1 reaction, the E1 pathway is disfavored for primary alkyl halides like those in this compound because of the instability of the resulting primary carbocation. chemistrysteps.commasterorganicchemistry.com

Stereochemical Outcomes and Product Distribution in Elimination

The stereochemistry of the alkene product is a key consideration in elimination reactions.

In E2 reactions , the stereochemical outcome is dictated by the conformation of the substrate. The reaction proceeds most efficiently when the beta-hydrogen and the leaving group are in an anti-periplanar arrangement (dihedral angle of 180°). msu.educhemistrysteps.com For the elimination involving C3 and C4, rotation around the C3-C4 single bond allows this conformation to be achieved readily. Since C3 has two protons, E/Z isomerism is not a factor in the product, (R)-4-bromobut-3-en-2-ol.

In E1 reactions , the carbocation intermediate can undergo rotation before the proton is removed. libretexts.org This generally leads to the formation of the most thermodynamically stable alkene, which is typically the more substituted (Zaitsev's rule) and trans (E) isomer. libretexts.orgyoutube.com However, given the unlikelihood of an E1 mechanism for this substrate, this pathway is not considered significant.

Interactive Table 2: Potential Products of Elimination Reactions

| Mechanism | Base Strength | Site of Elimination | Major Product | Stereochemistry Notes |

|---|---|---|---|---|

| E2 | Strong | C3-C4 | (R)-4-bromobut-3-en-2-ol | Stereocenter at C2 is preserved. |

| E2 | Strong | C1-C2 | 4-bromobut-1-en-2-ol | Stereocenter at C2 is destroyed. |

Reactions Involving the Bromine Atoms in this compound

The two bromine atoms in this compound are located at primary carbon centers (C-1 and C-4). These carbon-bromine bonds are susceptible to nucleophilic substitution and can participate in a range of transformations, including dehalogenation and the formation of organometallic species.

Reductive Dehalogenation Pathways

Reductive dehalogenation refers to the removal of a halogen atom and its replacement with a hydrogen atom, or the complete removal of two halogen atoms to form a new bond. In the case of this compound, treatment with certain reducing agents can lead to the removal of one or both bromine atoms.

For example, radical-based reductions using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator (e.g., AIBN) can replace a C-Br bond with a C-H bond. Depending on the stoichiometry, either monodebromination to afford (R)-4-bromobutan-2-ol or complete debromination to yield (R)-butan-2-ol could be achieved.

Alternatively, treatment with an active metal, such as zinc dust, can induce reductive elimination of both bromine atoms. This intramolecular reaction would result in the formation of a cyclopropane (B1198618) ring, yielding (R)-1-(cyclopropyl)methanol. This pathway is common for 1,3-dihalides and can be anticipated for this 1,4-dihaloalcohol under appropriate conditions.

Organometallic Reagent Interactions and Cross-Coupling Methodologies

The carbon-bromine bonds can be converted into carbon-metal bonds, forming organometallic reagents. For example, reaction with magnesium metal would form a Grignard reagent. However, the presence of the acidic hydroxyl group is a complication, as it would quench the Grignard reagent as it forms. Therefore, the hydroxyl group must first be protected with a suitable protecting group (e.g., as a silyl (B83357) ether) before the formation of the organometallic species.

Once the hydroxyl group is protected, mono- or di-Grignard reagents could potentially be formed. The selective formation of a mono-Grignard reagent would allow for the introduction of a nucleophilic carbon at either the C-1 or C-4 position, which could then react with various electrophiles.

Furthermore, the bromine atoms serve as handles for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (with organoboron reagents), Negishi (with organozinc reagents), or Stille (with organotin reagents) couplings. nih.govresearchgate.net These reactions are powerful tools for forming new carbon-carbon bonds. A key challenge and opportunity with a substrate like this compound is achieving regioselectivity—that is, selectively reacting at one of the two C-Br bonds. researchgate.net By carefully choosing the catalyst, ligands, and reaction conditions, it may be possible to preferentially couple at one site over the other, enabling the sequential introduction of two different organic fragments. This makes the molecule a potentially valuable scaffold for building complex molecular architectures.

Strategic Applications of R 1,4 Dibromobutan 2 Ol As a Chiral Synthon

Construction of Enantiomerically Pure Cyclic and Heterocyclic Compounds

The specific spatial arrangement of the functional groups in (R)-1,4-dibromobutan-2-ol makes it an excellent precursor for the synthesis of enantiomerically pure cyclic and heterocyclic structures. The 1,4-relationship of the two bromine atoms is particularly suited for the formation of five-membered rings through intramolecular cyclization reactions.

Synthesis of Chiral Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Aziridines)

This compound is a documented and valuable intermediate in the preparation of chiral pyrrolidine derivatives. google.com The synthesis of optically pure (R)-3-hydroxypyrrolidine can be achieved by reacting this compound with a primary amine or ammonia.

The reaction proceeds via a sequential intramolecular nucleophilic substitution mechanism. The amine first displaces one of the bromine atoms, typically the more reactive primary bromide at the C-4 position, to form an amino-bromo intermediate. Subsequent intramolecular attack by the newly introduced nitrogen atom on the remaining carbon-bromine bond at the C-1 position closes the ring, yielding the chiral pyrrolidine skeleton. The stereocenter at C-2 of the starting material is retained throughout the transformation, resulting in the enantiomerically pure (R)-3-hydroxypyrrolidine. This compound is a key structural motif in many biologically active compounds and pharmaceuticals. google.com

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Primary Amine (R'-NH₂) or Ammonia (NH₃) | (R)-1-alkyl-3-hydroxypyrrolidine or (R)-3-hydroxypyrrolidine | Intramolecular Double Nucleophilic Substitution |

While the synthesis of pyrrolidines is a primary application, the formation of aziridines from this precursor is less direct. Aziridine synthesis typically involves the cyclization of 1,2-amino alcohols or related derivatives.

Formation of Chiral Oxygen-Containing Heterocycles (e.g., Epoxides, Furans)

The structure of this compound, which is a type of bromohydrin, is ideally suited for the synthesis of chiral epoxides. Treatment of this compound with a base promotes an intramolecular Williamson ether synthesis. The base deprotonates the hydroxyl group at C-2, forming an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon (C-1) and displacing the bromide ion to form a three-membered oxirane (epoxide) ring.

This intramolecular cyclization is a stereospecific process that proceeds with inversion of configuration at the carbon being attacked if it were chiral, but in this case, it preserves the stereochemistry at C-2 of the butan-2-ol backbone. The product of this reaction is (R)-2-(2-bromoethyl)oxirane, a valuable chiral bifunctional intermediate that contains both a reactive epoxide ring and a bromoalkyl chain for further synthetic elaborations. The synthesis of furans from this specific precursor is not a commonly reported transformation.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Base (e.g., NaOH, KOH) | (R)-2-(2-bromoethyl)oxirane | Intramolecular Williamson Ether Synthesis |

Role of this compound as a Precursor in the Total Synthesis of Complex Natural Products and Bioactive Analogues

Chiral building blocks are essential for the efficient total synthesis of complex natural products and their bioactive analogues. semanticscholar.orgnih.gov this compound serves as a versatile four-carbon chiral synthon. Its defined stereochemistry and multiple reactive sites allow for its incorporation into larger, more complex molecular architectures with a high degree of stereocontrol.

While it is a suitable precursor for creating chiral fragments found in natural products, such as substituted tetrahydrofurans or pyrrolidines, specific total syntheses that explicitly name this compound as the starting material are not prominently featured in broadly indexed chemical literature. However, its utility can be inferred from the importance of its derivatives, like (R)-3-hydroxypyrrolidine and chiral epoxides, which are common intermediates in the synthesis of alkaloids, polyketides, and other classes of natural products. mdpi.comsigmaaldrich.com

Utilization in the Design and Preparation of Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The C₂-symmetric or pseudo-C₂-symmetric arrangement of coordinating groups is a common design principle for effective chiral ligands. This compound, with its stereocenter and two electrophilic sites, is a potential scaffold for the synthesis of such ligands.

For instance, the two bromine atoms can be displaced by nucleophilic phosphide reagents (e.g., from diphenylphosphine) to generate a chiral 1,4-diphosphine ligand. The central hydroxyl group can be retained to provide a third coordination site or to influence the steric and electronic properties of the resulting metal complex. Such P-chiral or backbone-chiral phosphine ligands are widely used in transition-metal-catalyzed reactions like asymmetric hydrogenation and cross-coupling. researchgate.netnih.govtcichemicals.comresearchgate.net Although this application is chemically plausible and aligns with established methods for ligand synthesis, specific examples of ligands derived directly from this compound are not widely documented.

| Potential Precursor | Reagent | Potential Ligand Class | Potential Application |

| This compound | Diphenylphosphine (HPPh₂) / Base | Chiral Diphosphine | Asymmetric Hydrogenation, Cross-Coupling |

Participation in Asymmetric Alkylation and Conjugate Addition Reactions

This compound can serve as a source of chirality in asymmetric alkylation and conjugate addition reactions, primarily by acting as a precursor to chiral electrophiles or nucleophiles.

In asymmetric alkylation , the hydroxyl group can be protected, leaving a chiral 1,4-dibromoalkane. This molecule can act as a bis-electrophile in reactions with nucleophiles, where the stereocenter influences the approach of the nucleophile or the conformation of the transition state.

For conjugate addition reactions, this compound can be converted into a chiral organocuprate (Gilman) reagent. masterorganicchemistry.commasterorganicchemistry.com This would typically involve converting one of the C-Br bonds into an organometallic species, such as an organolithium or Grignard reagent, followed by transmetalation with a copper(I) salt. The resulting chiral organocuprate could then be used for the 1,4-addition to α,β-unsaturated carbonyl compounds, transferring the chiral four-carbon fragment with high stereocontrol. chemistrysteps.commdpi.comyoutube.com

| Reaction Type | Derived Reagent/Substrate | Reactant | Potential Product |

| Asymmetric Alkylation | Protected this compound (as bis-electrophile) | Dinucleophile (e.g., malonate) | Chiral cyclic alkane |

| Conjugate Addition | Chiral organocuprate from this compound | α,β-Unsaturated Ketone | β-substituted chiral ketone |

Integration of this compound into Cascade and Multicomponent Reaction Sequences

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation by combining multiple bond-forming events without isolating intermediates. The utility of a building block in such sequences depends on its array of functional groups that can react sequentially under a single set of reaction conditions.

This compound possesses features that make it a candidate for such reactions. For example, a multicomponent reaction could be designed where a nucleophile reacts with one of the electrophilic C-Br centers, and the hydroxyl group participates in a subsequent intramolecular cyclization or condensation step. Alternatively, in a cascade sequence, the initial substitution of one bromide could trigger a conformational change that facilitates a stereoselective intramolecular reaction involving the second bromide. While the potential for this compound in these advanced synthetic strategies is clear from a conceptual standpoint, specific, documented examples of its integration into complex cascade or multicomponent reaction schemes are not readily found in the surveyed literature.

Computational and Theoretical Investigations of R 1,4 Dibromobutan 2 Ol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are instrumental in providing a detailed picture of the electronic distribution and reactivity of (R)-1,4-dibromobutan-2-ol at the atomic level.

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions. For this compound, DFT calculations can be employed to explore various reaction pathways, such as nucleophilic substitution at the carbon atoms bearing the bromine atoms or reactions involving the hydroxyl group.

For instance, the reaction of this compound with a nucleophile (Nu⁻) can proceed via two main pathways, leading to the substitution of either the C1 or C4 bromine atom. DFT calculations can map out the potential energy surface for both reactions, identifying the structures of key intermediates and transition states.

A hypothetical reaction coordinate for the nucleophilic substitution at C1 and C4 is depicted below. The calculations would typically involve geometry optimization of the reactant, intermediates, transition states, and products.

Table 1: Hypothetical DFT Calculated Energies for Nucleophilic Substitution on this compound

| Species | Relative Energy (kcal/mol) - C1 Substitution | Relative Energy (kcal/mol) - C4 Substitution |

| Reactants | 0.0 | 0.0 |

| Intermediate 1 | +5.2 | +4.8 |

| Transition State 1 | +15.7 | +14.9 |

| Intermediate 2 | -2.5 | -3.1 |

| Products | -10.3 | -11.5 |

Note: These are hypothetical values for illustrative purposes.

A critical aspect of understanding reaction mechanisms is the characterization of transition states. DFT calculations can precisely determine the three-dimensional geometry of transition states and the associated energy barriers. This information is vital for predicting the kinetics and regioselectivity of a reaction. For the nucleophilic substitution on this compound, DFT would be used to locate the transition state structures for the attack at C1 and C4. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Table 2: Hypothetical Transition State Parameters for Nucleophilic Substitution

| Parameter | Transition State (C1 Attack) | Transition State (C4 Attack) |

| Activation Energy (kcal/mol) | 15.7 | 14.9 |

| Key Bond Distance (C-Nu) (Å) | 2.15 | 2.18 |

| Key Bond Distance (C-Br) (Å) | 2.25 | 2.28 |

| Imaginary Frequency (cm⁻¹) | -350 | -342 |

Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational space and understanding how it interacts with other molecules, such as solvents or reactants.

By simulating the motion of the atoms over a period of time, MD can reveal the preferred conformations of the molecule and the energy barriers between them. This is crucial as the reactivity of the molecule can be highly dependent on its conformation. Furthermore, MD simulations can shed light on the nature and strength of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which can significantly influence the molecule's properties and reactivity.

Chemoinformatic Analysis of this compound and Its Chiral Analogues

Chemoinformatics involves the use of computational methods to analyze chemical data. For this compound and its chiral analogues, chemoinformatic tools can be used to calculate a wide range of molecular descriptors. These descriptors, which include topological, electronic, and steric parameters, can be used to establish quantitative structure-activity relationships (QSAR) and to compare the properties of this compound with other similar molecules. This can aid in the prediction of its biological activity or physical properties.

Table 3: Hypothetical Chemoinformatic Descriptors for this compound

| Descriptor | Calculated Value |

| Molecular Weight | 231.91 g/mol |

| LogP | 1.25 |

| Polar Surface Area (PSA) | 20.23 Ų |

| Number of Rotatable Bonds | 3 |

| Molar Refractivity | 38.5 cm³ |

Note: These are hypothetical values for illustrative purposes.

In Silico Design and Prediction of Novel Transformations and Derivations

The insights gained from quantum chemical calculations, molecular dynamics simulations, and chemoinformatic analysis can be leveraged for the in silico design of new molecules and the prediction of novel chemical transformations. By understanding the reactivity and conformational preferences of this compound, chemists can computationally design new derivatives with desired properties. For example, by modeling the interaction of different functional groups with the core structure of this compound, it is possible to predict which modifications would lead to enhanced reactivity or specific biological activities. Computational tools can also be used to explore and predict the outcomes of novel, yet to be experimentally performed, chemical reactions involving this chiral building block.

Future Research Horizons and Emerging Paradigms for R 1,4 Dibromobutan 2 Ol

Development of Next-Generation Stereoselective Catalysts for (R)-1,4-Dibromobutan-2-ol Transformations

The selective transformation of the two bromine atoms and the secondary alcohol in this compound presents a significant challenge and a considerable opportunity for asymmetric catalysis. Future research will undoubtedly focus on the development of novel catalysts that can exquisitely control the chemo-, regio-, and stereoselectivity of reactions involving this substrate.

One promising area is the advancement of chiral transition-metal catalysts . While traditional palladium and copper catalysts have been instrumental, next-generation catalysts will likely feature more sophisticated ligand designs to precisely control reactivity at each of the bromine-carbon bonds. For instance, catalysts could be engineered to selectively activate the C1-Br bond over the C4-Br bond, or vice versa, enabling stepwise functionalization. Furthermore, catalysts that can mediate enantioselective reactions at the secondary alcohol, in concert with transformations at the bromine centers, will be highly sought after.

Another burgeoning field is the application of chiral Brønsted acids and organocatalysts . These metal-free catalysts offer a sustainable alternative and can promote a variety of transformations, including asymmetric substitutions and cyclizations. For this compound, chiral phosphoric acids or squaramides could be designed to activate one of the bromine atoms through hydrogen bonding, facilitating nucleophilic attack with high stereocontrol.

The following table summarizes potential next-generation catalyst classes and their envisioned applications for this compound transformations.

| Catalyst Class | Potential Application for this compound | Desired Outcome |

| Chiral Transition-Metal Complexes (e.g., Rh, Ir, Ni) | Asymmetric cross-coupling reactions at C1 or C4. | Selective formation of C-C, C-N, or C-O bonds with retention or inversion of configuration. |

| Chiral Phosphoric Acids | Enantioselective nucleophilic substitution of bromide. | Access to a wide range of chiral derivatives with high enantiomeric purity. |

| Dual-Function Catalysts | Simultaneous activation of the alcohol and a C-Br bond. | Tandem reactions for the rapid construction of complex molecular architectures. |

| Photoredox Catalysts with Chiral Ligands | Light-induced, stereoselective radical reactions. | Novel C-C and C-heteroatom bond formations under mild conditions. |

Integration into Continuous Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing synthetic strategies, and the integration of this compound into sustainable methodologies is a key area of future research. Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. The precise control over reaction parameters such as temperature, pressure, and reaction time in flow reactors can lead to higher yields and selectivities in transformations involving this thermally sensitive and reactive building block.

A particularly exciting prospect is the integration of biocatalysis with continuous flow systems . Immobilized enzymes, such as halohydrin dehalogenases, could be used in packed-bed reactors for the clean and selective transformation of this compound. This approach not only enhances the sustainability of the process by utilizing biodegradable catalysts but also simplifies product purification.

The table below outlines potential sustainable synthesis methodologies for transformations of this compound.

| Methodology | Key Advantages | Potential Application |

| Continuous Flow Synthesis | Enhanced safety, improved heat and mass transfer, scalability. | Nucleophilic substitutions, cyclizations, and catalytic reactions. |

| Biocatalysis in Flow | High selectivity, mild reaction conditions, reduced waste. | Enzymatic resolution, desymmetrization, and functional group interconversions. |

| Solvent Minimization/Alternative Solvents | Reduced environmental impact, easier product isolation. | Reactions in ionic liquids, supercritical fluids, or solvent-free conditions. |

| Telescoped Reactions | Increased efficiency, reduced unit operations. | Multi-step synthesis of complex molecules without isolating intermediates. |

Exploration of Unconventional Chiral Building Block Applications for this compound

Beyond its use as a simple C4 chiral building block, the unique arrangement of functional groups in this compound allows for its application in more unconventional and creative synthetic strategies. Future research will likely uncover novel disconnections and synthetic pathways that leverage its distinct reactivity.

One area of exploration is its use in the synthesis of complex heterocyclic compounds . The differential reactivity of the two bromine atoms, coupled with the stereochemistry of the hydroxyl group, can be exploited to construct a variety of chiral heterocycles, such as tetrahydrofurans, pyrrolidines, and piperidines, with precise control over stereochemistry. For instance, sequential intramolecular cyclizations could be designed to forge multiple rings in a single synthetic operation.

Furthermore, this compound can serve as a precursor to novel chiral ligands for asymmetric catalysis. The C2-symmetric or non-symmetric diols, diamines, or diphosphines derived from this building block could find applications in a wide range of metal-catalyzed reactions.

The following table highlights some potential unconventional applications of this compound.

| Application Area | Synthetic Strategy | Potential Outcome |

| Complex Heterocycle Synthesis | Sequential intramolecular nucleophilic substitution. | Stereocontrolled synthesis of bicyclic or spirocyclic systems. |

| Diversity-Oriented Synthesis | Divergent reaction pathways from a common intermediate. | Generation of libraries of structurally diverse chiral molecules for drug discovery. |

| Medicinal Chemistry | Incorporation into pharmacologically active scaffolds. | Development of new drug candidates with improved potency and selectivity. |

| Synthesis of Chiral Ligands | Transformation of the dibromo and hydroxyl functionalities. | Access to novel ligand architectures for asymmetric catalysis. |

Advanced Spectroscopic and Diffraction Techniques for Definitive Stereochemical Elucidation

The unambiguous determination of the absolute and relative stereochemistry of this compound and its derivatives is crucial for their application in asymmetric synthesis. While traditional techniques are valuable, advanced methods are emerging to tackle the challenges posed by flexible, small molecules.

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations, the absolute stereochemistry can be confidently assigned, even for conformationally flexible molecules where obtaining suitable crystals for X-ray analysis is difficult.

In the realm of X-ray crystallography, the use of anomalous dispersion is a key technique for determining the absolute configuration. While this method is most effective with heavier atoms, the presence of two bromine atoms in this compound makes it an excellent candidate for this type of analysis, providing definitive stereochemical assignment in the solid state.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are also invaluable. The analysis of diastereotopic protons in the methylene (B1212753) groups of this compound and its derivatives can provide crucial information about the local stereochemical environment. The use of chiral solvating agents can also be employed to determine enantiomeric excess and, in some cases, to infer the absolute configuration.

This table summarizes advanced techniques for the stereochemical elucidation of this compound and its derivatives.

| Technique | Principle | Application |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Determination of absolute configuration in solution, particularly for non-crystalline samples. |

| Anomalous X-ray Dispersion | Phase shift in X-ray scattering by atoms near an absorption edge. | Unambiguous determination of absolute configuration in single crystals. |

| Advanced NMR Spectroscopy | Analysis of diastereotopicity, nuclear Overhauser effects, and use of chiral solvating agents. | Determination of relative and absolute stereochemistry, and enantiomeric purity in solution. |

| Computational Chemistry | Ab initio and DFT calculations of spectroscopic properties. | Prediction of VCD and NMR spectra to aid in experimental data interpretation and stereochemical assignment. |

Bio-Inspired Transformations and Biomimetic Synthesis Approaches

Nature provides a rich source of inspiration for the development of novel and efficient synthetic methodologies. The application of bio-inspired and biomimetic approaches to the transformation of this compound holds immense potential for creating complex molecules with high selectivity.

Enzymatic cascades offer a powerful tool for the multi-step transformation of substrates in a single pot, often with exquisite chemo-, regio-, and stereoselectivity. For instance, a cascade involving a halogenase, a hydroxylase, and a halohydrin dehalogenase could be envisioned to convert this compound into a variety of highly functionalized chiral intermediates.

Furthermore, the principles of polyketide biosynthesis can inspire synthetic strategies. This compound could be viewed as a functionalized four-carbon building block that, through a series of enzyme-mimicking catalytic steps, could be elongated and further functionalized to generate complex natural product-like molecules.

The table below outlines potential bio-inspired approaches for the transformation of this compound.

| Approach | Key Concept | Potential Outcome |

| Enzymatic Cascades | Multi-step reactions catalyzed by a series of compatible enzymes in one pot. | Efficient and stereoselective synthesis of complex chiral molecules from a simple precursor. |

| Biomimetic Polyketide Synthesis | Stepwise chain elongation and functionalization inspired by polyketide synthases. | De novo synthesis of novel polyketide-like structures with programmed stereochemistry. |

| Late-Stage Functionalization using Biocatalysts | Enzymatic modification of complex molecules in the final stages of a synthesis. | Introduction of bromine or hydroxyl groups into advanced intermediates with high selectivity. |

| Engineered Biosynthetic Pathways | Creation of novel metabolic pathways in microorganisms to produce desired compounds. | Sustainable production of valuable chemicals derived from this compound. |

Q & A

Q. What are the recommended methods for synthesizing (R)-1,4-dibromobutan-2-ol with high enantiomeric purity?

To achieve high enantiomeric purity, researchers often employ stereoselective synthesis. A typical approach involves nucleophilic substitution of a chiral precursor, such as (R)-1,4-butanediol, using brominating agents (e.g., PBr₃ or HBr in controlled conditions). Asymmetric catalysis or enzymatic resolution may enhance stereochemical control . Key steps include:

- Chiral Pool Strategy : Start with enantiomerically pure 1,4-butanediol derivatives.

- Reaction Monitoring : Use chiral HPLC or polarimetry to track enantiomeric excess during synthesis.

- Purification : Column chromatography with chiral stationary phases to isolate the (R)-enantiomer.

Q. How should researchers handle and store this compound to ensure safety?

Based on analogous brominated compounds (e.g., 1,4-dibromobutane):

- Handling : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin/eye contact due to potential toxicity .

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation or hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. What are the key physicochemical properties of this compound critical for experimental design?

Critical properties include:

- Molecular Weight : 243.89 g/mol (calculated from C₄H₈Br₂O).

- Solubility : Miscible in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water.

- Stability : Hydrolyzes slowly in aqueous media; sensitive to light and heat.

- CAS/EC Numbers : 41999-84-2 / 255-618-5 for precise regulatory compliance .

Advanced Research Questions

Q. What spectroscopic techniques are optimal for characterizing this compound?

Combine multiple techniques for structural confirmation:

- NMR : ¹H and ¹³C NMR to identify Br-C-H coupling patterns and hydroxyl proton shifts.

- IR Spectroscopy : Detect O-H stretching (~3200–3600 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 244.89 and fragmentation patterns.

- X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtainable .

Q. How do structural modifications influence the cytotoxicity of halopropanols like this compound?

Studies on halopropanols (e.g., 1,3-dibromopropan-2-ol) suggest cytotoxicity mechanisms depend on halogen position and stereochemistry:

- Electrophilic Reactivity : Bromine atoms act as leaving groups, forming reactive intermediates that deplete glutathione (GSH) in vitro .

- Steric Effects : The (R)-configuration may hinder enzyme binding compared to (S)-enantiomers, altering metabolic pathways.

- Comparative Assays : Use GSH depletion assays and cell viability tests (e.g., MTT) to compare toxicity across halogenated analogs.

Q. What strategies resolve contradictions in reaction outcomes when using this compound in different solvents?

Contradictions often arise from solvent polarity and nucleophilicity:

- Solvent Screening : Test aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents to assess nucleophilic substitution rates.

- Kinetic Studies : Monitor reaction progress via GC-MS or TLC under varying conditions.

- Computational Modeling : Use DFT calculations to predict solvent effects on transition states .

Q. How does the stereochemistry of this compound affect its reactivity in nucleophilic substitutions?

The (R)-configuration influences spatial arrangement, impacting:

- Sₙ2 Mechanisms : Steric hindrance may slow backside attack, favoring elimination pathways.

- Chiral Induction : Retains stereochemistry in products when used as a chiral building block.

- Case Study : Compare reaction outcomes with racemic mixtures to isolate stereospecific byproducts .

Methodological Notes

- Data Triangulation : Cross-validate findings using independent techniques (e.g., NMR + crystallography) to address structural ambiguities .

- Safety Protocols : Align with OSHA GHS standards for brominated compounds, including H302 labeling for acute toxicity .

- Ethical Compliance : Ensure disposal via licensed waste management services to mitigate environmental risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.